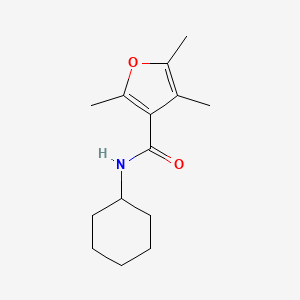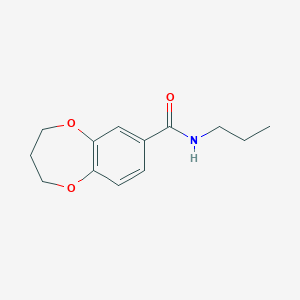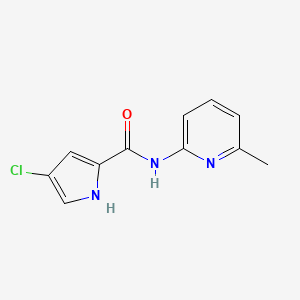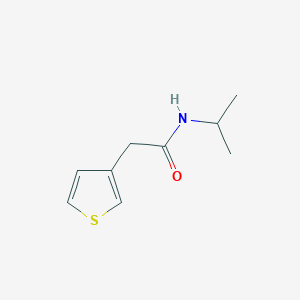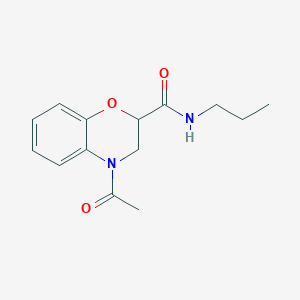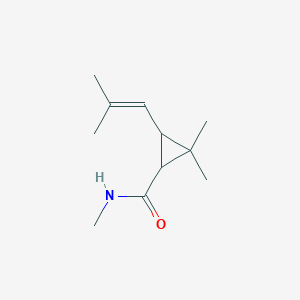
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide, also known as TMC-1, is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential use in various applications. TMC-1 has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of several enzymes and its potential as a therapeutic agent.
Mécanisme D'action
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide exerts its effects by binding to the active site of enzymes and inhibiting their activity. The cyclopropane ring in N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is thought to play a crucial role in its inhibitory activity, as it is able to fit into the active site of enzymes and disrupt their function.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory activity on enzymes, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to have antioxidant properties and to modulate the immune system. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its high potency as an enzyme inhibitor. This makes it a useful tool for studying the function of enzymes in vitro. However, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide also has limitations, as it can be difficult to work with due to its high reactivity and toxicity. Additionally, N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. One area of interest is the development of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide as a therapeutic agent for Alzheimer's disease and cancer. Another area of interest is the development of new synthetic methods for N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide and its potential use in other applications.
Méthodes De Synthèse
The synthesis of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide involves the reaction of 2-methyl-2-butene with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with ammonia to produce N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide with a high degree of purity.
Applications De Recherche Scientifique
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications of N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide is its use as a therapeutic agent. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several cancer cell lines.
Propriétés
IUPAC Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)6-8-9(10(13)12-5)11(8,3)4/h6,8-9H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPRKSNOFDWCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
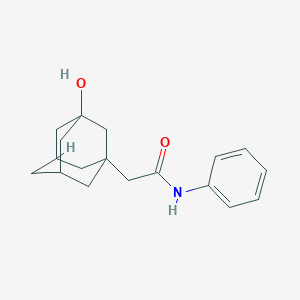
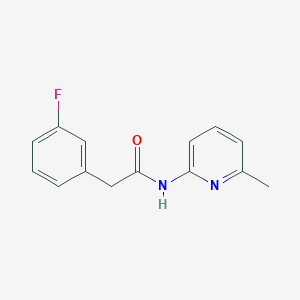
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
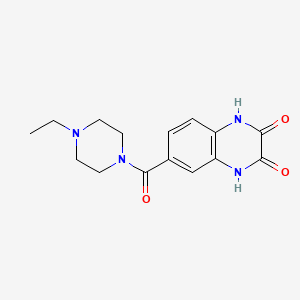
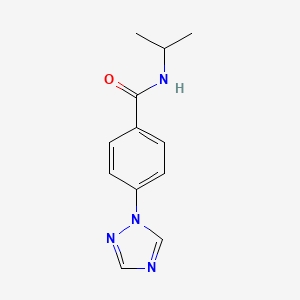
![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)
